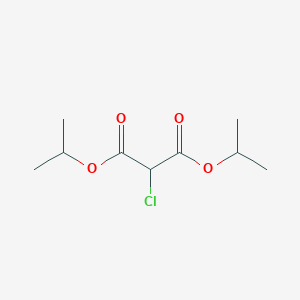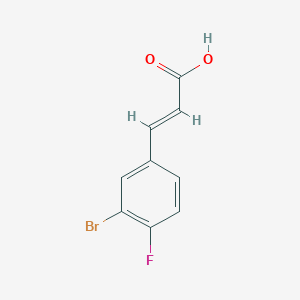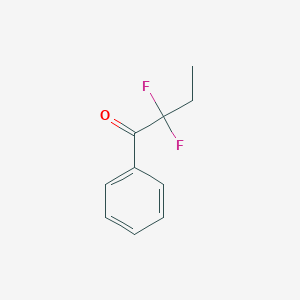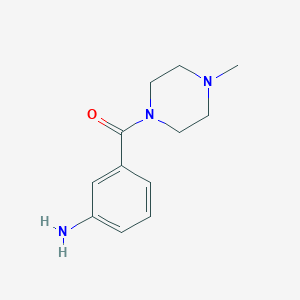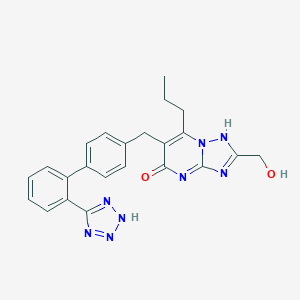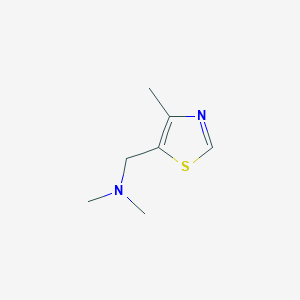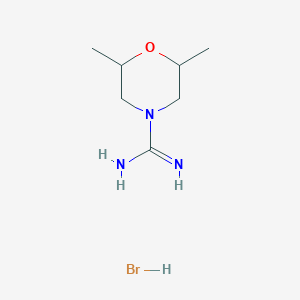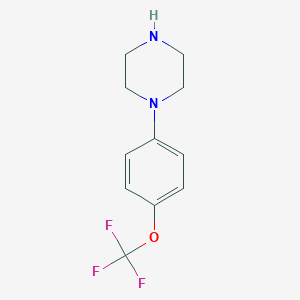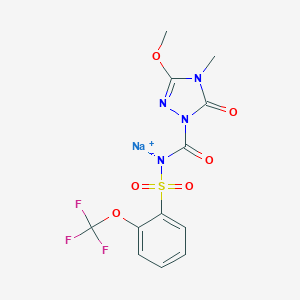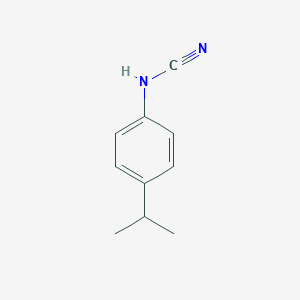
4-Isopropylphenyl cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropylphenyl cyanamide, also known as iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed as an antidepressant drug in the 1950s and was later discovered to have other potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Isopropylphenyl cyanamide is primarily related to its inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 4-Isopropylphenyl cyanamide increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemische Und Physiologische Effekte
In addition to its effects on neurotransmitter levels, 4-Isopropylphenyl cyanamide has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of certain ion channels in the brain, which can affect neuronal excitability and synaptic transmission. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Isopropylphenyl cyanamide in lab experiments is its well-established mechanism of action and pharmacological profile. It has been extensively studied in both animal and human models, and its effects on neurotransmitter levels and brain function are well understood. However, one of the limitations of using 4-Isopropylphenyl cyanamide in lab experiments is its potential for non-specific effects, as it can interact with a wide range of targets in the brain and body.
Zukünftige Richtungen
There are many potential future directions for research on 4-Isopropylphenyl cyanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these conditions. Another area of interest is its potential use in combination with other drugs or therapies, as it may be able to enhance the effectiveness of existing treatments. Finally, further research is needed to better understand the biochemical and physiological effects of 4-Isopropylphenyl cyanamide and its potential for use in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
4-Isopropylphenyl cyanamide has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective effects, and studies have shown that it can protect against oxidative stress and inflammation in the brain. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
163805-10-5 |
|---|---|
Produktname |
4-Isopropylphenyl cyanamide |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
(4-propan-2-ylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-3-5-10(6-4-9)12-7-11/h3-6,8,12H,1-2H3 |
InChI-Schlüssel |
BXPLSQXTEDIXAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC#N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC#N |
Synonyme |
Cyanamide, [4-(1-methylethyl)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
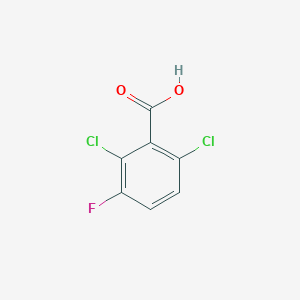
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

